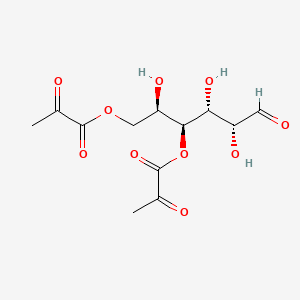![molecular formula C18H23F3O2 B1169595 5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol CAS No. 181943-56-6](/img/new.no-structure.jpg)
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol: is a complex organic compound characterized by its unique structural features, including a trifluorobenzene ring and a dioxane ring substituted with an ethylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol typically involves multiple steps, starting with the preparation of the dioxane ring and the trifluorobenzene ring separately. The key steps include:
Formation of the Dioxane Ring: This can be achieved through the reaction of ethylcyclohexanol with formaldehyde under acidic conditions to form the dioxane ring.
Introduction of the Trifluorobenzene Ring: The trifluorobenzene ring can be synthesized through the fluorination of benzene using reagents like trifluoromethyl iodide in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the dioxane ring with the trifluorobenzene ring using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzene ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)cyclohexyl]benzene
- 4-(trans-4-Ethylcyclohexyl)phenol
Uniqueness
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol is unique due to its combination of a trifluorobenzene ring and a dioxane ring with an ethylcyclohexyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
181943-56-6 |
|---|---|
Fórmula molecular |
C18H23F3O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
5-(4-ethylcyclohexyl)-2-(3,4,5-trifluorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H23F3O2/c1-2-11-3-5-12(6-4-11)14-9-22-18(23-10-14)13-7-15(19)17(21)16(20)8-13/h7-8,11-12,14,18H,2-6,9-10H2,1H3 |
Clave InChI |
DNINTIOURYGFQC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C(=C3)F)F)F |
Sinónimos |
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B1169526.png)
